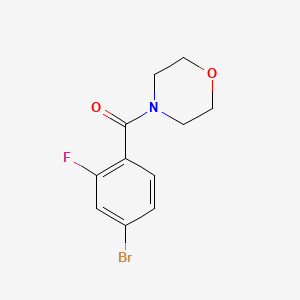

(4-Bromo-2-fluorophenyl)(morpholino)methanone

Description

BenchChem offers high-quality (4-Bromo-2-fluorophenyl)(morpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2-fluorophenyl)(morpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO2/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBNMLDNDQYRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640914 | |

| Record name | (4-Bromo-2-fluorophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924642-61-5 | |

| Record name | (4-Bromo-2-fluorophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Data of (4-Bromo-2-fluorophenyl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted spectral data for the compound (4-Bromo-2-fluorophenyl)(morpholino)methanone. In the absence of experimentally acquired spectra in publicly available databases, this document serves as a robust predictive dossier, leveraging established spectroscopic principles and data from analogous structures to offer a comprehensive characterization. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Physicochemical Properties

(4-Bromo-2-fluorophenyl)(morpholino)methanone is a halogenated aromatic ketone derivative incorporating a morpholine moiety. The presence of bromine and fluorine atoms, along with the amide linkage, imparts specific electronic and structural features that are reflected in its spectral characteristics.

Molecular Structure:

Figure 1: Molecular Structure of (4-Bromo-2-fluorophenyl)(morpholino)methanone.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrFNO₂ | PubChem |

| Molecular Weight | 288.11 g/mol | PubChem |

| Monoisotopic Mass | 286.99572 Da | PubChem |

| XLogP3-AA | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Plausible Synthesis Route

A common method for the synthesis of amides is the reaction of an acyl chloride with an amine. Therefore, a plausible synthesis for (4-Bromo-2-fluorophenyl)(morpholino)methanone would involve the reaction of 4-bromo-2-fluorobenzoyl chloride with morpholine in the presence of a base to neutralize the HCl byproduct.

An In-depth Technical Guide to (4-Bromo-2-fluorophenyl)(morpholino)methanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical properties, synthesis, and potential applications of the compound (4-Bromo-2-fluorophenyl)(morpholino)methanone. As a molecule incorporating several key pharmacophores—a substituted aromatic ring and a morpholine moiety—it represents a scaffold of significant interest in medicinal chemistry and drug discovery. This document synthesizes available data on the compound and its precursors, offering insights into its chemical nature and potential utility.

Molecular Structure and Physicochemical Properties

(4-Bromo-2-fluorophenyl)(morpholino)methanone, with the CAS Number 924642-61-5, is a tertiary amide.[1] The molecule's structure is characterized by a central carbonyl group linking a 4-bromo-2-fluorophenyl ring to a morpholine ring. The presence of both electron-withdrawing halogen atoms (bromine and fluorine) on the phenyl ring and the electron-donating morpholine group significantly influences the molecule's electronic properties, reactivity, and potential biological interactions.

Table 1: Calculated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrFNO₂ | PubChem |

| Molecular Weight | 288.11 g/mol | PubChem[2] |

| IUPAC Name | (4-bromo-2-fluorophenyl)-morpholin-4-ylmethanone | PubChem[2] |

| CAS Number | 924642-61-5 | CymitQuimica[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[2] |

Note: Some properties are for the isomeric compound (3-Bromo-2-fluorophenyl)(morpholino)methanone but are expected to be very similar for the 4-bromo isomer.

The morpholine moiety is a common constituent in many bioactive molecules and approved drugs, often enhancing pharmacokinetic properties such as solubility and brain permeability.[3] The 4-bromo-2-fluorophenyl group is also a key component in various pharmaceuticals, contributing to binding affinity and metabolic stability.[4]

Synthesis and Purification

The most logical and common synthetic route to (4-Bromo-2-fluorophenyl)(morpholino)methanone is via the formation of an amide bond between 4-bromo-2-fluorobenzoic acid (or its activated derivative) and morpholine.

Key Precursor: 4-Bromo-2-fluorobenzoic Acid

4-Bromo-2-fluorobenzoic acid (CAS: 112704-79-7) is a white to off-white crystalline solid.[5][6] It is sparingly soluble in water but soluble in organic solvents like methanol.[5][7] This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[7][8][9]

Table 2: Physical and Safety Data for 4-Bromo-2-fluorobenzoic Acid

| Property | Value | Source |

| CAS Number | 112704-79-7 | ChemicalBook, PubChem[7][10] |

| Molecular Formula | C₇H₄BrFO₂ | PubChem[10] |

| Molecular Weight | 219.01 g/mol | PubChem[10] |

| Appearance | White to light yellow crystal powder | Various Suppliers[9] |

| Melting Point | 211-215 °C | ChemicalBook[7] |

| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. | PubChem[10] |

Proposed Synthesis Workflow

The synthesis of (4-Bromo-2-fluorophenyl)(morpholino)methanone can be achieved through a standard amide coupling reaction. The following workflow outlines a robust and widely applicable methodology.

Caption: Proposed synthesis workflow for (4-Bromo-2-fluorophenyl)(morpholino)methanone.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for amide synthesis.

-

Activation of the Carboxylic Acid:

-

To a solution of 4-bromo-2-fluorobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an activating agent such as thionyl chloride or oxalyl chloride (with a catalytic amount of DMF) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, or until the evolution of gas ceases.

-

The rationale for this step is to convert the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack.

-

Remove the solvent and excess activating agent under reduced pressure to yield the crude 4-bromo-2-fluorobenzoyl chloride.

-

-

Amide Formation:

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane).

-

In a separate flask, dissolve morpholine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent. The base is necessary to quench the HCl byproduct of the reaction.

-

Slowly add the acid chloride solution to the morpholine solution at 0 °C.

-

Allow the reaction to proceed at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Spectral Properties (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: The 4-bromo-2-fluorophenyl ring will exhibit signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, three distinct proton signals are expected, showing complex splitting patterns due to H-H and H-F coupling.

-

Morpholine Protons: The morpholine ring contains eight protons. Due to the symmetry of the ring and restricted rotation around the amide C-N bond, two or more broad signals are expected in the range of δ 3.5-4.0 ppm. These signals correspond to the protons adjacent to the oxygen and nitrogen atoms. For comparison, in (4-chlorophenyl)(morpholino)methanone, the morpholine protons appear as a broad multiplet between δ 3.30 and 3.95 ppm.[11]

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon is expected in the downfield region of the spectrum, typically between δ 165-175 ppm. For instance, the carbonyl carbon of (4-chlorophenyl)(morpholino)methanone appears at δ 169.4 ppm.[11]

-

Aromatic Carbons: The six carbons of the phenyl ring will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the bromine will also have a characteristic chemical shift.

-

Morpholine Carbons: The four carbons of the morpholine ring are expected to show two signals in the aliphatic region, typically between δ 40-70 ppm. In (4-methoxyphenyl)(morpholino)methanone, these carbons resonate at δ 67.0, 48.2, and 42.7 ppm (with two carbons being equivalent).[11]

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band corresponding to the amide carbonyl stretch is expected around 1630-1680 cm⁻¹.

-

C-N Stretch: An absorption band for the C-N stretch will likely appear in the range of 1200-1350 cm⁻¹.

-

Aromatic C-H and C=C Stretches: These will be observed in their characteristic regions (around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively).

-

C-F and C-Br Stretches: These will be present in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, resulting in M⁺ and M+2 peaks of nearly equal intensity.

Potential Applications and Fields of Research

While specific biological activities for (4-Bromo-2-fluorophenyl)(morpholino)methanone have not been documented in the available literature, its structural motifs suggest significant potential in drug discovery and development.

Caption: Relationship between structural features and potential applications.

-

Central Nervous System (CNS) Drug Discovery: The morpholine ring is known to improve physicochemical properties that favor crossing the blood-brain barrier (BBB).[3] This makes the title compound a potential scaffold for developing agents targeting CNS disorders.

-

Oncology: Both bromophenol and morpholine derivatives have demonstrated anticancer activities.[12] The rigid structure provided by the amide linkage could be exploited to design specific enzyme inhibitors or receptor antagonists.

-

Anti-inflammatory and Antimicrobial Agents: The 4-bromo-2-fluorophenyl moiety is present in non-steroidal anti-inflammatory drugs.[4] Furthermore, various bioactive compounds containing substituted phenyl and morpholine rings exhibit antimicrobial properties.

The synthesis of a library of analogs based on this core structure, followed by high-throughput screening, could lead to the discovery of novel therapeutic agents.

Conclusion

(4-Bromo-2-fluorophenyl)(morpholino)methanone is a compound with significant theoretical potential in the field of medicinal chemistry. Its synthesis is achievable through well-established amide coupling methodologies, utilizing the commercially available precursor 4-bromo-2-fluorobenzoic acid. While experimental data for this specific molecule is scarce, analysis of its structural components and related compounds provides a solid foundation for predicting its chemical and physical properties. The combination of a halogenated phenyl ring and a morpholine moiety makes it a promising candidate for further investigation in various drug discovery programs.

References

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681. PubChem. [Link]

-

(4-Bromo-2-fluorophenyl)methanamine - Spectra. SpectraBase. [Link]

-

What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? Autech. [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

(4-Amino-2-bromophenyl)(morpholino)methanone | C11H13BrN2O2. PubChem. [Link]

-

4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory. Fengchen Group. [Link]

-

(3-Bromo-2-fluorophenyl)(morpholino)methanone | C11H11BrFNO2. PubChem. [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC - NIH. [Link]

-

Conception and Synthesis of Sequence‐Coded Morpholinos. PMC - NIH. [Link]

-

Special Issue : Exploring Bioactive Organic Compounds for Drug Discovery. MDPI. [Link]

-

b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. ResearchGate. [Link]

-

(4-Bromophenyl)(4-fluorophenyl)methanone | C13H8BrFO | CID 74951. PubChem. [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH. [Link]

-

Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. MDPI. [Link]

-

Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PMC - PubMed Central. [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Methanone, (4-bromophenyl)phenyl-. NIST WebBook. [Link]

-

Synthesis and Biophysical Studies of High Affinity Morpholino Oligomers Contain- ing G-clamp Analogs. ChemRxiv. [Link]

-

The Role of Bioactive Compounds in Natural Products Extracted from Plants in Cancer Treatment and Their Mechanisms Related to Anticancer Effects. NIH. [Link]nih.gov/pmc/articles/PMC10386450/)

Sources

- 1. (4-Bromo-2-fluorophenyl)(morpholino)methanone | CymitQuimica [cymitquimica.com]

- 2. (3-Bromo-2-fluorophenyl)(morpholino)methanone | C11H11BrFNO2 | CID 67385481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Amino-2-bromophenyl)(morpholino)methanone | C11H13BrN2O2 | CID 127263406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. 4-Bromo-2-fluorobenzoic acid | 112704-79-7 | Benchchem [benchchem.com]

- 7. 4-Bromo-2-fluorobenzoic acid | 112704-79-7 [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis of Aryl Ketones Utilizing (4-Bromo-2-fluorophenyl)(morpholino)methanone

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of functionalized aryl ketones using (4-Bromo-2-fluorophenyl)(morpholino)methanone. This versatile reagent serves as a stable and efficient precursor for creating complex molecular architectures crucial for drug discovery and development. We will explore its application in the Weinreb ketone synthesis via Grignard reaction and in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocols are designed for researchers, medicinal chemists, and process development scientists, with a focus on mechanistic rationale, experimental details, and troubleshooting.

Introduction: The Strategic Advantage of (4-Bromo-2-fluorophenyl)(morpholino)methanone

Aryl ketones are a cornerstone of medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] The synthesis of these motifs, however, can be challenging. Traditional methods involving the acylation of organometallic reagents with reactive acyl donors like acid chlorides often suffer from over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[2][3]

The use of a Weinreb amide, such as (4-Bromo-2-fluorophenyl)(morpholino)methanone, elegantly circumvents this issue. The N-methoxy-N-methylamide, first reported by Weinreb and Nahm in 1981, reacts with organometallic reagents to form a stable tetrahedral intermediate.[2][4] This stability prevents the collapse of the intermediate and subsequent over-addition.[3][4] The desired ketone is then cleanly liberated upon aqueous acidic workup. While the title compound features a morpholine amide instead of the classic N-methoxy-N-methylamide, it functions on a similar principle of forming a stable chelated intermediate, offering a reliable route to ketones.

The specific structure of (4-Bromo-2-fluorophenyl)(morpholino)methanone offers a tripartite strategic advantage for drug development professionals:

-

The Weinreb Amide Moiety: Ensures controlled, high-yield ketone formation.

-

The 4-Bromo Substituent: Serves as a versatile synthetic handle for post-ketone formation modifications, most notably palladium-catalyzed cross-coupling reactions.

-

The 2-Fluoro Substituent and Morpholine Ring: These are common features in modern medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the morpholine group often improves aqueous solubility and pharmacokinetic properties.[5]

Reagent Profile

A summary of the physical and chemical properties of the title reagent is provided below.

| Property | Value |

| Chemical Name | (4-Bromo-2-fluorophenyl)(morpholino)methanone |

| Molecular Formula | C₁₁H₁₁BrFNO₂ |

| Molecular Weight | 288.11 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 877465-22-2 |

| Primary Application | Stable acylating agent for ketone synthesis; building block in medicinal chemistry. |

Mechanistic Insight: The Weinreb Ketone Synthesis

The success of the Weinreb ketone synthesis lies in the formation of a stable, chelated tetrahedral intermediate. When an organometallic reagent (e.g., Grignard or organolithium) adds to the carbonyl carbon of the Weinreb amide, the resulting intermediate is stabilized by chelation between the metal cation (Mg²⁺ or Li⁺) and the two oxygen atoms of the morpholine and carbonyl groups. This chelate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed. This two-step process—stable intermediate formation followed by controlled hydrolysis—prevents the second addition of the organometallic reagent that plagues reactions with esters or acid chlorides.[2][3][4]

Caption: Chelation stabilizes the tetrahedral intermediate, preventing over-addition.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Organometallic reagents are highly reactive and may be pyrophoric; handle under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of (4-Bromo-2-fluorophenyl)(alkyl/aryl)methanones via Grignard Reaction

This protocol details a general procedure for the reaction of (4-Bromo-2-fluorophenyl)(morpholino)methanone with a Grignard reagent.

Materials:

-

(4-Bromo-2-fluorophenyl)(morpholino)methanone

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (4-Bromo-2-fluorophenyl)(morpholino)methanone (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Grignard Addition: Slowly add the Grignard reagent (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench by adding 1 M HCl. Stir vigorously for 15-20 minutes until the intermediate is fully hydrolyzed.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Step-by-step workflow for the Grignard-based ketone synthesis.

Protocol 2: Synthesis of 2-Fluoro-4-aryl-benzophenones via Suzuki-Miyaura Cross-Coupling

This protocol utilizes the bromide of the ketone product from Protocol 1 as a handle for C-C bond formation.

Materials:

-

(4-Bromo-2-fluorophenyl)(aryl)methanone (from Protocol 1)

-

Arylboronic acid (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%) or other suitable ligand

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Solvent mixture: Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

Reaction Setup: To a round-bottom flask, add the (4-Bromo-2-fluorophenyl)(aryl)methanone (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Add the toluene/ethanol/water solvent mixture.

-

Degassing: Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

-

Heating: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Cooling & Workup: Once the reaction is complete, cool to room temperature. Dilute with water and transfer to a separatory funnel. Extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Expected Results and Data

The described protocols are robust and generally provide good to excellent yields. The table below summarizes representative outcomes for various substrates.

| Protocol | R-Group (Grignard or Boronic Acid) | Typical Yield | Purity (Post-Chromatography) |

| 1 | Phenyl-MgBr | 85-95% | >98% |

| 1 | Ethyl-MgBr | 80-90% | >98% |

| 1 | Isopropyl-MgCl | 75-85% | >97% |

| 2 | 4-Methoxyphenylboronic acid | 88-96% | >98% |

| 2 | 3-Pyridylboronic acid | 70-85% | >97% |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield (Protocol 1) | Inactive Grignard reagent; wet solvent/glassware; insufficient reaction time. | Titrate Grignard reagent before use; ensure all glassware is flame-dried and solvents are anhydrous; extend reaction time. |

| Starting Material Recovered | Grignard reagent did not add; reaction temperature too low. | Check Grignard activity; allow the reaction to warm to room temperature for a longer period. |

| Formation of Tertiary Alcohol | Reaction temperature too high, causing premature collapse of the intermediate. | Maintain low temperature (0 °C or below) during Grignard addition and initial reaction phase. |

| Low Yield (Protocol 2) | Inactive catalyst; insufficient heating; poor choice of base or ligand. | Use fresh Pd catalyst; ensure the reaction reaches the target temperature; screen alternative ligands (e.g., SPhos, XPhos) or bases (e.g., Cs₂CO₃). |

References

-

Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. [Link]

-

Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. (2020). Organic & Biomolecular Chemistry. [Link]

-

An Efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling. (n.d.). RSC Publishing. [Link]

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. (2022).

-

Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. (n.d.). ACS Publications. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Weinreb Ketone Synthesis [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of (4-Bromo-2-fluorophenyl)(morpholino)methanone in Medicinal Chemistry

Introduction: Strategic Value of the (4-Bromo-2-fluorophenyl)(morpholino)methanone Scaffold

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutic agents. The (4-bromo-2-fluorophenyl)(morpholino)methanone core represents a strategic starting point for library synthesis in drug discovery. This assertion is based on the convergence of several key structural and physicochemical attributes.

The morpholine moiety is a well-established pharmacophore, frequently incorporated into bioactive molecules to enhance their pharmacological profile.[1] Its presence often improves aqueous solubility, metabolic stability, and can serve as a crucial hydrogen bond acceptor, interacting with biological targets.[2][3] In the context of central nervous system (CNS) drug discovery, the morpholine ring can modulate pharmacokinetic properties to improve blood-brain barrier permeability.[4]

The phenyl ring is substituted with both a bromine and a fluorine atom, providing distinct and orthogonal handles for chemical modification. The bromine atom at the 4-position is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse chemical functionalities. The fluorine atom at the 2-position, ortho to the morpholinylmethanone group, introduces electronic perturbations that can significantly influence the conformation and binding affinity of the molecule. Fluorinated compounds are of great interest to the pharmaceutical industry due to their unique properties.[5] This dual-functionalization allows for a multi-vector approach to probing the structure-activity relationship (SAR) of resulting derivatives.

This guide provides a detailed exploration of key derivatization strategies for (4-bromo-2-fluorophenyl)(morpholino)methanone, complete with actionable protocols and the scientific rationale underpinning the experimental design.

Core Synthetic Strategies for Derivatization

The primary site for derivatization on the (4-bromo-2-fluorophenyl)(morpholino)methanone scaffold is the C-Br bond. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their broad substrate scope, functional group tolerance, and generally high yields. We will focus on three powerful and versatile reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Caption: Key derivatization pathways for the core scaffold.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide.[6] This reaction is exceptionally well-suited for introducing a wide variety of aryl and heteroaryl moieties at the 4-position of our scaffold, allowing for extensive exploration of SAR.

Causality Behind Experimental Choices:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a stable palladium(II) precatalyst like Pd(OAc)₂ or from a pre-formed Pd(0) complex such as Pd(PPh₃)₄. The choice of catalyst can influence reaction efficiency, especially with challenging substrates.

-

Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For sterically hindered or electron-rich aryl bromides, bulky, electron-rich phosphine ligands like XPhos or SPhos are often superior, as they facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.

-

Base: A base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[7] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome and must be compatible with any base-sensitive functional groups on the coupling partners.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar aryl bromides, such as 4-bromoacetophenone and 2-bromo-4'-fluoro-3'-methylbenzophenone.[8][9]

Materials:

-

(4-Bromo-2-fluorophenyl)(morpholino)methanone (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (5.0 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or glovebox equipment

Experimental Workflow:

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add (4-bromo-2-fluorophenyl)(morpholino)methanone (e.g., 288 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

In a separate vial, weigh Pd₂(dba)₃ (23 mg, 0.025 mmol) and XPhos (24 mg, 0.05 mmol). Add these to the Schlenk flask.

-

Evacuate the flask and backfill with inert gas. Repeat this cycle two more times.

-

Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired (2-fluoro-4-phenylphenyl)(morpholino)methanone.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of aryl halides with a vast array of primary and secondary amines, including anilines, alkylamines, and N-heterocycles.[3] This reaction is invaluable for introducing nitrogen-containing functionalities that can act as hydrogen bond donors/acceptors or basic centers, which are often critical for target engagement and optimizing pharmacokinetic properties.

Causality Behind Experimental Choices:

-

Catalyst/Ligand System: Similar to the Suzuki coupling, the choice of palladium catalyst and phosphine ligand is critical. Systems based on bulky, electron-rich biarylphosphine ligands are highly effective. The specific choice of ligand can be crucial for coupling less reactive amines or sterically hindered substrates.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can be used depending on the substrate's sensitivity.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[10]

Materials:

-

(4-Bromo-2-fluorophenyl)(morpholino)methanone (1.0 eq)

-

Aniline (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (2.0 mol%)

-

Racemic-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene, anhydrous

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry Schlenk tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and rac-BINAP (18.7 mg, 0.03 mmol).

-

Seal the tube, evacuate, and backfill with inert gas.

-

Add anhydrous toluene (5 mL). Stir the mixture at room temperature for 10 minutes.

-

Add (4-bromo-2-fluorophenyl)(morpholino)methanone (288 mg, 1.0 mmol), aniline (112 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Seal the tube tightly and place it in a preheated oil bath at 110 °C for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield (2-fluoro-4-(phenylamino)phenyl)(morpholino)methanone.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4] This introduces a rigid, linear alkynyl group into the scaffold, which can act as a linker to other functionalities or probe deep, narrow pockets in a protein binding site. The resulting alkyne can also serve as a versatile handle for further transformations, such as click chemistry or reduction.

Causality Behind Experimental Choices:

-

Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne.[11]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.

-

Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand for this transformation.

This protocol is adapted from standard Sonogashira coupling procedures with aryl bromides.[12]

Materials:

-

(4-Bromo-2-fluorophenyl)(morpholino)methanone (1.0 eq)

-

Phenylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3.0 mol%)

-

Copper(I) Iodide (CuI) (5.0 mol%)

-

Triethylamine (TEA), anhydrous

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry Schlenk flask, add (4-bromo-2-fluorophenyl)(morpholino)methanone (288 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

-

Evacuate and backfill the flask with inert gas (3x).

-

Add anhydrous triethylamine (10 mL) followed by phenylacetylene (122 mg, 1.2 mmol) via syringe.

-

Stir the reaction mixture at 60 °C for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl (15 mL) and brine (15 mL).

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield (2-fluoro-4-(phenylethynyl)phenyl)(morpholino)methanone.

Characterization of Derivatives

The identity, purity, and structure of each synthesized derivative must be rigorously confirmed using a suite of standard analytical techniques.

| Technique | Purpose | Expected Observations for a Successful Suzuki Coupling Product |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Disappearance of the complex multiplet for the bromo-substituted aromatic ring. Appearance of new signals corresponding to the protons of the newly introduced phenyl group. Shifts in the signals of the original aromatic protons due to the new substituent. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Appearance of new signals for the carbons of the introduced phenyl group. A significant upfield or downfield shift of the carbon atom that was previously bonded to bromine (C4). |

| Mass Spectrometry (HRMS) | Precise mass determination to confirm elemental composition. | The measured m/z value for the molecular ion [M+H]⁺ should match the calculated theoretical mass to within 5 ppm. The isotopic pattern will change from one characteristic of a monobrominated compound to one without bromine. |

| HPLC | Purity assessment. | A single major peak in the chromatogram, indicating a high degree of purity (typically >95% for medicinal chemistry applications). |

Medicinal Chemistry Applications: Targeting Kinases in Oncology

The derivatization of the (4-bromo-2-fluorophenyl)(morpholino)methanone scaffold is particularly relevant for the discovery of kinase inhibitors, a major class of anticancer drugs. The PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer, is a prime target.[13] Notably, the morpholine ring is a key structural feature in many potent PI3K inhibitors, where its oxygen atom often forms a critical hydrogen bond in the kinase hinge region.[2][3]

By using the synthetic strategies outlined above, a library of analogs can be generated to probe the structure-activity relationship (SAR) for a hypothetical kinase target, such as PI3Kα.

Hypothetical SAR Exploration:

Caption: Probing Structure-Activity Relationships (SAR) via multi-vector derivatization.

-

Vector 1 (Suzuki Coupling): Introducing various aryl and heteroaryl groups at the 4-position can explore interactions with a solvent-exposed region or a deep hydrophobic pocket of the ATP-binding site. For example, replacing a phenyl group with a pyridine or pyrimidine could introduce additional hydrogen bond acceptors and improve solubility.

-

Vector 2 (Buchwald-Hartwig Amination): The introduction of an amine linker allows for the placement of functional groups that can form additional hydrogen bonds. For instance, coupling with 4-aminophenol would introduce a hydroxyl group that could interact with a key residue, potentially increasing potency.

Derivatives of morpholino-containing scaffolds have demonstrated potent anticancer activity. For instance, novel 2-morpholino-4-anilinoquinoline derivatives have shown significant cytotoxicity against the HepG2 liver cancer cell line, with IC₅₀ values in the low micromolar range.[14][15] Similarly, thiopyrano[4,3-d]pyrimidine derivatives containing a morpholine moiety have been synthesized and shown to be potent inhibitors of PI3Kα and mTOR.[16] These examples underscore the therapeutic potential of libraries derived from the (4-bromo-2-fluorophenyl)(morpholino)methanone core.

Conclusion

The (4-bromo-2-fluorophenyl)(morpholino)methanone scaffold is a highly versatile and medicinally relevant starting material. Its strategic functionalization, primarily through robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides a reliable and efficient platform for generating diverse chemical libraries. The protocols and rationale detailed in this guide offer a solid foundation for researchers and drug development professionals to explore the chemical space around this promising core, paving the way for the discovery of novel kinase inhibitors and other potential therapeutic agents.

References

-

Al-Burican, M. A. (2021). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

-

Baran, P. S. (2011). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]

-

Wang, W., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available at: [Link]

-

Yap, Y. Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling. Available at: [Link]

-

Petrov, D., et al. (2013). Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Journal of Medicinal Chemistry. Available at: [Link]

-

Yaşar, S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. Available at: [Link]

-

Khan, M., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Available at: [Link]

-

da Silva, F. S., et al. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. New Journal of Chemistry. Available at: [Link]

-

Abu-Arqoub, D., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Medicinal Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples... ResearchGate. Available at: [Link]

-

Serna-Sanz, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. Available at: [Link]

-

Matralis, A. N., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. Available at: [Link]

-

Zhang, Y., et al. (2016). Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Fikroh, R. A., et al. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. Available at: [Link]

-

Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. Available at: [Link]

-

The Suzuki Reaction. (2014). Columbia University. Available at: [Link]

-

Wang, F., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Stuckey, J. A., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. (2023). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available at: [Link]

-

ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and... ResearchGate. Available at: [Link]

Sources

- 1. Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (4-Bromo-2-fluorophenyl)(morpholino)methanone

Welcome to the technical support center for the synthesis of (4-Bromo-2-fluorophenyl)(morpholino)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important morpholine amide. Here, we provide in-depth troubleshooting advice and detailed protocols to help you optimize your reaction yields and product purity.

Introduction

The synthesis of (4-Bromo-2-fluorophenyl)(morpholino)methanone involves the formation of a robust amide bond between a 4-bromo-2-fluorophenyl moiety and morpholine. The presence of two electron-withdrawing groups (bromine and fluorine) on the phenyl ring can significantly influence the reactivity of the starting materials, often leading to challenges in achieving high yields. This guide will address these specific issues through two primary synthetic pathways:

-

Pathway 1: Acylation of Morpholine with 4-Bromo-2-fluorobenzoyl Chloride

-

Pathway 2: Amide Coupling of 4-Bromo-2-fluorobenzoic Acid and Morpholine

Pathway 1: Acylation of Morpholine with 4-Bromo-2-fluorobenzoyl Chloride

This classic method for amide bond formation is often favored for its simplicity and potentially high yields.[1] It involves the nucleophilic attack of morpholine on the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzoyl chloride.

Experimental Workflow: Acylation of Morpholine

Caption: General workflow for the acylation of morpholine.

Troubleshooting FAQs: Acylation Pathway

Q1: My reaction yield is consistently low, or the reaction is not going to completion. What are the likely causes and how can I improve it?

A1: Low yields in this acylation are often traced back to several key factors:

-

Insufficient Basicity: A base is crucial to neutralize the hydrochloric acid (HCl) byproduct.[2] If the HCl is not scavenged, it will protonate the morpholine, rendering it non-nucleophilic and halting the reaction.

-

Solution: Ensure you are using at least one equivalent of a suitable base. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices. For this specific substrate, a slightly stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be beneficial if TEA or DIPEA are not effective.

-

-

Moisture Contamination: 4-Bromo-2-fluorobenzoyl chloride is highly reactive and will readily hydrolyze with any moisture present in the reaction setup, leading to the formation of the unreactive 4-bromo-2-fluorobenzoic acid.

-

Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Steric Hindrance and Electronic Effects: The ortho-fluoro substituent can exert some steric hindrance. More importantly, the electron-withdrawing nature of the fluoro and bromo groups increases the electrophilicity of the benzoyl chloride, making it more susceptible to hydrolysis.[3]

-

Solution: Adding the benzoyl chloride solution dropwise at a low temperature (0 °C) can help to control the reaction rate and minimize side reactions.

-

Q2: I am observing the formation of a significant amount of 4-bromo-2-fluorobenzoic acid as a byproduct. Why is this happening?

A2: The presence of 4-bromo-2-fluorobenzoic acid is a clear indication of the hydrolysis of your starting acyl chloride.

-

Causality: As mentioned above, this is due to the presence of water in your reaction.

-

Preventative Measures:

-

Thoroughly dry your solvents and glassware.

-

Use freshly distilled or high-purity anhydrous solvents.

-

Consider using a syringe pump for the slow addition of the acyl chloride to maintain better control over the reaction.

-

Q3: My purified product is an off-white or yellowish solid, not a pure white compound. What are the potential impurities?

A3: Discoloration often points to the presence of residual starting materials or byproducts.

-

Potential Impurities:

-

Unreacted 4-bromo-2-fluorobenzoyl chloride or its hydrolysis product.

-

Side products from reactions with impurities in the starting materials.

-

-

Purification Strategy:

-

Recrystallization: This is often the most effective method for removing minor impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.

-

Silica Gel Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the product from more polar or non-polar impurities.

-

Pathway 2: Amide Coupling of 4-Bromo-2-fluorobenzoic Acid and Morpholine

Experimental Workflow: Amide Coupling

Caption: General workflow for amide coupling.

Troubleshooting FAQs: Amide Coupling Pathway

Q1: The amide coupling reaction is sluggish and gives a low yield. How can I choose the right coupling agent and conditions?

A1: The choice of coupling agent is critical, especially with an electron-deficient carboxylic acid like 4-bromo-2-fluorobenzoic acid.

-

Coupling Agent Selection:

-

Carbodiimides (e.g., EDC, DCC): These are common but may require an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency.[4]

-

Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally more powerful and often give higher yields with challenging substrates. HATU is a particularly effective choice for difficult couplings.

-

-

Optimizing Reaction Conditions:

-

Base: A non-nucleophilic base such as DIPEA or 2,4,6-collidine is essential to neutralize the acid formed during the reaction and to ensure the morpholine remains deprotonated and nucleophilic.

-

Solvent: Anhydrous aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used.

-

Temperature: While most amide couplings proceed at room temperature, gentle heating (40-50 °C) may be necessary to drive the reaction to completion with this less reactive substrate.

-

| Coupling Agent | Additive | Common Base | Key Considerations |

| EDC/DCC | HOBt or HOAt | DIPEA, TEA | Cost-effective; DCU byproduct from DCC can be difficult to remove. |

| HATU | None | DIPEA, Collidine | Highly efficient for difficult couplings; can be more expensive. |

| HBTU/PyBOP | None | DIPEA, TEA | Good general-purpose coupling agents. |

Q2: I am having difficulty removing the byproducts from my coupling reaction. What are the best purification strategies?

A2: The byproducts will depend on the coupling agent used.

-

DCC/EDC Byproducts:

-

If using DCC, the N,N'-dicyclohexylurea (DCU) byproduct is often insoluble in the reaction solvent and can be removed by filtration.[1]

-

The urea byproduct from EDC is water-soluble and can be removed during the aqueous work-up.

-

-

General Purification:

-

A standard aqueous work-up involving washes with dilute acid (to remove unreacted amine and base), dilute base (to remove unreacted carboxylic acid), and brine is usually effective.

-

If byproducts persist, silica gel chromatography is the most reliable purification method.

-

Q3: Can I use a one-pot procedure to generate the acyl chloride and then react it with morpholine?

A3: Yes, this is a viable strategy. You can start with 4-bromo-2-fluorobenzoic acid and treat it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride in situ. After removing the excess chlorinating agent under vacuum, the crude acyl chloride can be dissolved in an anhydrous solvent and reacted with morpholine and a base as described in Pathway 1. This approach avoids the need to isolate and purify the often-unstable acyl chloride.

General Considerations and Best Practices

-

Monitoring the Reaction: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to clearly separate the starting materials from the product.

-

Characterization of the Final Product: Confirm the identity and purity of your final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight of (4-Bromo-2-fluorophenyl)(morpholino)methanone is approximately 288.12 g/mol .

-

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Acyl chlorides and coupling reagents can be corrosive and moisture-sensitive.

References

- BenchChem. (2025). Optimizing reaction conditions for the synthesis of amides from 1-Phenylcyclopentane-1-carbonyl chloride.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

-

Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]

-

Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Retrieved from [Link]

-

Synthesis and antimicrobial activity of fluorobenzoic acid amides. (2021). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of (4-Bromo-2-fluorophenyl)(morpholino)methanone

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of (4-bromo-2-fluorophenyl)(morpholino)methanone from a typical reaction mixture. This document offers in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process, ensuring the isolation of a high-purity final product.

Understanding the Reaction Mixture: A Chemist's Perspective

(4-Bromo-2-fluorophenyl)(morpholino)methanone is typically synthesized via an amide coupling reaction between an activated form of 4-bromo-2-fluorobenzoic acid and morpholine. Consequently, the crude reaction mixture is not a simple solution of the desired product. A successful purification strategy hinges on a thorough understanding of all potential components within this mixture.

Likely Components of the Crude Reaction Mixture:

-

Target Product: (4-Bromo-2-fluorophenyl)(morpholino)methanone

-

Unreacted Starting Materials:

-

4-Bromo-2-fluorobenzoic acid

-

Morpholine

-

-

Coupling Reagent Byproducts:

-

Urea derivatives (from carbodiimides like DCC or EDC)

-

HOBt or HATU residues

-

-

Side-Reaction Products:

-

Hydrolysis product: 4-Bromo-2-fluorobenzoic acid (if the amide bond is cleaved)

-

Below is a visual representation of the typical synthetic route and the resulting components in the reaction mixture.

Technical Support Center: Synthesis of (4-Bromo-2-fluorophenyl)(morpholino)methanone

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (4--Bromo-2-fluorophenyl)(morpholino)methanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this amide coupling reaction. By understanding the causality behind common side reactions, you can optimize your synthetic route for higher yield and purity.

FAQ 1: My LCMS shows a major impurity with a mass of [M+55]. What is this side product and how can I prevent its formation?

Answer: An impurity with a mass of [M+55] Da relative to your desired product, (4-Bromo-2-fluorophenyl)(morpholino)methanone (M), strongly suggests the formation of (4-Bromo-2-morpholinophenyl)(morpholino)methanone. This side product arises from a secondary reaction where a second molecule of morpholine displaces the fluorine atom on the aromatic ring.

Root Cause Analysis: Nucleophilic Aromatic Substitution (SNAr)

This side reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr). Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-poor to react with nucleophiles.[1][2]

In the case of (4-Bromo-2-fluorophenyl)(morpholino)methanone, two factors activate the ring for an SNAr reaction:

-

Activating Group: The newly formed morpholino-methanone (amide) group is a powerful electron-withdrawing group, particularly when protonated or coordinated to a Lewis acid. This effect is most pronounced at the ortho and para positions.[3]

-

Leaving Group: The fluorine atom is located at the ortho position, which is activated by the amide. While fluorine is a poor leaving group in SN2 reactions due to its strong bond with carbon, it is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial attack of the nucleophile on the ring, not the breaking of the C-F bond.[1][4] The high electronegativity of fluorine helps to withdraw electron density, making the ring more susceptible to attack.[1]

The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing amide group.[1][3]

Troubleshooting and Prevention

The formation of the SNAr side product is highly dependent on reaction conditions. By carefully controlling these parameters, you can significantly suppress this unwanted reaction.

| Parameter | Detrimental Condition (Favors SNAr) | Recommended Condition (Minimizes SNAr) | Rationale |

| Temperature | High temperature (> 40 °C) | 0 °C to Room Temperature | SNAr reactions have a higher activation energy than the desired amide coupling. Lowering the temperature dramatically reduces the rate of the side reaction. |

| Reaction Time | Prolonged (> 12 hours) | Monitor by TLC/LCMS (typically 2-6 hours) | Once the primary amide formation is complete, any remaining morpholine can react with the product over time. |

| Equivalents of Morpholine | Large excess (> 2.0 eq) | 1.05 - 1.2 equivalents | Using a significant excess of the nucleophile (morpholine) drives the SNAr reaction forward according to Le Châtelier's principle. |

| Base | Strong, non-hindered bases (e.g., NaOH) | Hindered, non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) | Stronger bases can deprotonate morpholine, increasing its nucleophilicity and accelerating the SNAr side reaction. |

FAQ 2: My crude NMR is messy, and purification is difficult. I suspect byproducts from my EDC/HOBt coupling reagents. How can I confirm this and improve my workup?

Answer: When using carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the formation of an N-acylurea byproduct is a common issue, especially if the reaction is not optimized.[5] This, along with unreacted HOBt and the urea byproduct of EDC, can complicate purification.

Root Cause Analysis: N-Acylurea Formation

The intended role of EDC is to react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is then intercepted by a nucleophile (either HOBt or the amine) to form the desired amide.

However, the O-acylisourea can undergo an intramolecular rearrangement via an O→N acyl transfer to form a very stable N-acylurea.[5] This N-acylurea is unreactive and represents a dead-end for your starting material.

The addition of N-Hydroxybenzotriazole (HOBt) is crucial for preventing this side reaction.[7] HOBt rapidly traps the O-acylisourea to form an HOBt-ester. This active ester is more stable towards rearrangement but still highly reactive towards the amine, thus favoring the desired reaction pathway.[7][8]

Troubleshooting and Purification Protocol

The key to a clean reaction is ensuring the O-acylisourea is trapped efficiently. The byproducts (EDC-urea, HOBt, N-acylurea) have different properties that can be exploited during workup.

Optimized Reaction Conditions:

-

Order of Addition: Pre-activate the carboxylic acid with EDC and HOBt for 5-10 minutes at 0 °C before adding the amine. This ensures the active ester is formed before the amine is introduced.

-

Solvent: Use anhydrous aprotic polar solvents like DMF or NMP.

-

Temperature: Keep the reaction cool (0 °C to RT) to slow down the O→N rearrangement.[5]

Protocol: Enhanced Acid/Base Extraction Workup

This workup procedure is designed to systematically remove the common impurities associated with EDC couplings.

-

Quench and Dilute: After the reaction is complete, quench with water and dilute with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Acid Wash (Removes EDC-urea & excess amine):

-

Transfer the solution to a separatory funnel.

-

Wash with a 1M HCl solution (2 x 50 mL for a 10 mmol scale reaction). The protonated EDC-urea and any unreacted morpholine will move into the aqueous layer.[9]

-

-

Base Wash (Removes HOBt & unreacted carboxylic acid):

-

Wash with a saturated NaHCO₃ solution (2 x 50 mL). This will deprotonate and solubilize any remaining HOBt and the starting carboxylic acid into the aqueous layer.

-

Caution: Perform this wash carefully as CO₂ evolution may occur.

-

-

Brine Wash & Dry:

-

Wash the organic layer with saturated NaCl (brine) to remove residual water.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

-

Analysis: At this stage, your crude product should be significantly cleaner. The primary remaining impurity, if any, is likely the N-acylurea, which is neutral and less polar. This can typically be removed by standard column chromatography or recrystallization.[10]

FAQ 3: My yield is low, and the main impurity is my starting material, 4-bromo-2-fluorobenzoic acid. What's causing this?

Answer: The presence of a significant amount of starting carboxylic acid after the reaction points to incomplete activation or hydrolysis of a reactive intermediate. The most common culprit is water contamination.

Root Cause Analysis: Hydrolysis Pathways

If you are using the acyl chloride method, the 4-bromo-2-fluorobenzoyl chloride intermediate is highly susceptible to hydrolysis.[11][12] Any trace of moisture in the reaction setup will rapidly convert it back to the starting carboxylic acid.[12]

If you are using a coupling agent like EDC, the O-acylisourea or HOBt-ester intermediates are also moisture-sensitive. Water can act as a competing nucleophile, attacking the activated species to regenerate the carboxylic acid.

Prevention: Ensuring Anhydrous Conditions

Meticulous attention to excluding water is critical for success.

-

Glassware: Oven-dry all glassware (e.g., at 120 °C for at least 4 hours) and allow it to cool in a desiccator or under an inert atmosphere (N₂ or Argon).

-

Solvents: Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system.

-

Reagents: Ensure all reagents, especially the amine and bases, are anhydrous. Liquid reagents can be dried over molecular sieves if necessary.

-

Atmosphere: Conduct the reaction under a positive pressure of an inert gas (N₂ or Argon) using a balloon or a gas manifold. This prevents atmospheric moisture from entering the reaction vessel.

By implementing these rigorous anhydrous techniques, you can significantly reduce hydrolysis and drive the reaction towards the desired amide product.

References

-

Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

-

Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

-

Title: Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL: [Link]

-

Title: New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU Source: ResearchGate URL: [Link]

-

Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 21.4: Chemistry of Acid Halides Source: Chemistry LibreTexts URL: [Link]

-

Title: Acyl Chlorides Source: Save My Exams URL: [Link]

-

Title: What is the best technique for amide purification? Source: ResearchGate URL: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. bachem.com [bachem.com]

- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. savemyexams.com [savemyexams.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromofluorophenyl Substrates

Welcome to the Technical Support Center dedicated to enhancing the efficiency and success rate of Suzuki-Miyaura coupling reactions involving bromofluorophenyl substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by these electronically deficient and often sterically hindered coupling partners. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to empower you with the knowledge to not only solve common issues but also to understand the underlying chemical principles for more robust reaction development.

The Challenge of Bromofluorophenyl Substrates in Suzuki Coupling

Bromofluorophenyl substrates introduce a distinct set of challenges in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The strong electron-withdrawing nature of the fluorine atom deactivates the aryl bromide, making the crucial oxidative addition step of the catalytic cycle more difficult compared to their non-fluorinated counterparts.[1] Furthermore, fluorine substitution at the ortho position to the bromine atom introduces significant steric hindrance, which can further impede the approach of the palladium catalyst.

These electronic and steric factors can lead to a variety of issues, including low reaction yields, slow conversion rates, and the formation of undesirable side products through dehalogenation (both debromination and defluorination) and protodeboronation of the boronic acid partner. This guide will directly address these common problems and provide systematic approaches to overcome them.

Troubleshooting Guide: Common Issues and Solutions

Question 1: My Suzuki coupling with a bromofluorophenyl substrate is giving very low to no yield. What are the most likely causes and how can I improve it?

Low or no yield in the Suzuki coupling of bromofluorophenyl substrates typically points to an inefficient catalytic system that is unable to overcome the high activation energy of the oxidative addition step or is susceptible to deactivation.

Core Directive: Enhance Catalytic Activity

The primary reason for failure is often an insufficiently active catalyst. Bromofluorophenyls are electron-deficient, which slows down the oxidative addition of the Pd(0) catalyst to the C-Br bond.

Troubleshooting Steps:

-

Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be effective.[2] More electron-rich and bulky phosphine ligands are required to promote oxidative addition.

-

Buchwald Ligands: Ligands such as SPhos and XPhos are specifically designed for challenging cross-couplings and are highly effective for electron-deficient and sterically hindered aryl halides.

-

N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable and highly active palladium complexes. PEPPSI™-type precatalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are particularly useful as they are air- and moisture-stable and highly effective for a wide range of substrates.[3][4][5]

-

-

Choice of Base: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[6]

-

Stronger, Non-Nucleophilic Bases: For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2]

-

Fluoride as a Base: Cesium fluoride (CsF) or potassium fluoride (KF) can be particularly effective, as the fluoride ion can activate the boronic acid.[6]

-

-

Solvent System: The choice of solvent can significantly impact catalyst activity and substrate solubility.

Question 2: I'm observing a significant amount of a debrominated side product (hydrodebromination). How can I suppress this side reaction?

Hydrodebromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction, especially with electron-deficient aryl halides. This occurs when the palladium-aryl intermediate undergoes protonolysis before it can proceed through the desired cross-coupling pathway.

Core Directive: Minimize Proton Sources and Optimize the Catalytic Cycle

Troubleshooting Steps:

-

Rigorous Anhydrous Conditions: While a small amount of water can be beneficial, excess water or other protic impurities can serve as a proton source. Ensure your solvents and reagents are dry.

-

Choice of Base: Some bases can contribute to hydrodebromination. If using a hydroxide base, consider switching to a carbonate or phosphate base.

-

Increase the Rate of Transmetalation: If the transmetalation step is slow, the palladium-aryl intermediate has a longer lifetime and is more susceptible to side reactions.

-